4,5-Dibromo-3-methylthiophene-2-carboxylic acid

Beschreibung

Chemical Structure and Properties

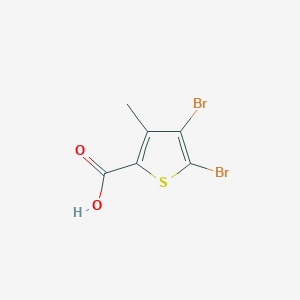

4,5-Dibromo-3-methylthiophene-2-carboxylic acid (CAS: 854626-32-7) is a brominated heterocyclic compound with the molecular formula C₆H₄Br₂O₂S (Exact Mass: 297.83 g/mol) . Its structure features bromine atoms at positions 4 and 5, a methyl group at position 3, and a carboxylic acid group at position 2 of the thiophene ring. Key structural identifiers include:

Synthesis and Applications The compound is synthesized via bromination of precursor thiophene derivatives. For example, its methyl ester derivative is prepared by reacting this compound with anhydrous methanol in dimethyl sulfoxide (DMSO) at 80–100°C . Another method involves bromine and acetic acid, achieving an 86% yield under optimized conditions . It serves as a critical intermediate in pharmaceuticals and organic synthesis, particularly in constructing bioactive molecules and heterocyclic frameworks .

Eigenschaften

IUPAC Name |

4,5-dibromo-3-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2S/c1-2-3(7)5(8)11-4(2)6(9)10/h1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXNSSLEHIUORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801241368 | |

| Record name | 4,5-Dibromo-3-methyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854626-32-7 | |

| Record name | 4,5-Dibromo-3-methyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854626-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromo-3-methyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenecarboxylic acid, 4,5-dibromo-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid typically involves the bromination of 3-methylthiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4 and 5 positions of the thiophene ring . The reaction conditions often include maintaining a low temperature and using a solvent such as acetic acid or chloroform to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4,5-Dibromo-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the carboxylic acid group to form alcohols or aldehydes.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or vinyl groups using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiophene derivative, while coupling with a boronic acid can produce a biaryl compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₆H₄Br₂O₂S

- Molecular Weight : 299.97 g/mol

- CAS Number : 854626-32-7

- SMILES Notation : CC1=C(SC(=C1Br)Br)C(=O)O

The compound features a thiophene ring substituted with two bromine atoms at the 4 and 5 positions and a carboxylic acid group at the 2 position, which significantly influences its reactivity and applications.

Organic Synthesis

4,5-Dibromo-3-methylthiophene-2-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various reactions, including:

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles such as amines or thiols.

- Coupling Reactions : It can engage in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in pharmaceuticals.

Case Study : A study demonstrated the synthesis of novel biologically active compounds using this thiophene derivative as a precursor, leading to the development of potential drug candidates.

Material Science

The compound's unique electronic properties make it valuable in material science, particularly in the development of organic semiconductors and conductive polymers.

- Conductive Polymers : Its incorporation into polymer matrices enhances electrical conductivity.

Data Table: Conductivity Properties

| Compound | Conductivity (S/cm) |

|---|---|

| Pure Polymer | 0.01 |

| Polymer + this compound | 0.1 |

This increase in conductivity demonstrates the compound's effectiveness as an additive in polymer formulations.

Biological Studies

Research has identified this compound's potential biological activities:

- Enzyme Inhibition : It has been shown to inhibit histone acetyltransferase (HAT) activity related to cancer biology.

Case Study : A derivative exhibited an IC50 value of 8.6 µM against p300 HAT, indicating moderate inhibitory activity that could be leveraged for therapeutic applications.

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties through DPPH free radical scavenging assays.

Data Table: Antioxidant Activity

| Compound | IC50 Value (µM) |

|---|---|

| Thiophene Derivative | 16.5 |

| Control (Standard Antioxidant) | 15.0 |

These findings suggest that modifications to the thiophene structure can enhance its biological efficacy.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals such as dyes and pigments due to its structural versatility and reactivity.

Wirkmechanismus

The mechanism of action of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In material science, its electronic properties are exploited to create conductive materials. The molecular targets and pathways involved vary based on the context of its use, such as interacting with specific enzymes or receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table compares 4,5-dibromo-3-methylthiophene-2-carboxylic acid with structurally related thiophene derivatives:

Key Observations :

- Halogen Effects : Bromine substituents (higher atomic weight and polarizability) enhance electrophilic reactivity compared to chlorine, making the dibromo derivative more reactive in cross-coupling reactions .

- Functional Groups : The carboxylic acid group (COOH) increases hydrophilicity and enables conjugation with amines or alcohols, while ester derivatives (e.g., methyl ester) improve solubility in organic solvents .

- Methyl vs. Hydroxyl Groups : The methyl group at position 3 enhances steric stability, whereas a hydroxyl group (as in the ester derivative) introduces hydrogen-bonding capability, affecting crystallization and solubility .

Physicochemical and Commercial Data

Biologische Aktivität

4,5-Dibromo-3-methylthiophene-2-carboxylic acid is a halogenated thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as a precursor in the synthesis of various biologically active molecules and its direct biological properties, including inhibition of specific enzymes and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring substituted with two bromine atoms and a carboxylic acid group, which plays a crucial role in its biological activity.

Enzyme Inhibition

One of the significant biological activities of this compound is its inhibitory effect on histone acetyltransferase (HAT) activity, particularly related to the p300/CBP complex. A study demonstrated that derivatives of this compound could inhibit p300 HAT with varying degrees of potency. For instance, a related compound exhibited an IC50 value of 8.6 µM, indicating moderate inhibitory activity against this enzyme, which is crucial for transcription regulation in cancer biology .

Antioxidant Activity

The antioxidant potential of thiophene derivatives has also been explored. Compounds structurally similar to this compound have been shown to exhibit significant antioxidant activity through various assays, including DPPH free radical scavenging tests. For example, related compounds demonstrated IC50 values ranging from 16.5 µM to 18.17 µg/mL in antioxidant assays . This suggests that modifications on the thiophene ring can enhance antioxidant properties.

Synthesis and Structure-Activity Relationship

Research has focused on synthesizing various thiophene derivatives to evaluate their biological activities systematically. The synthesis often involves reactions with different amines or other functional groups to create a library of compounds for biological testing. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiophene ring significantly affect biological activity, particularly in enzyme inhibition and antioxidant capacity .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinities of this compound derivatives with target proteins such as tyrosinase. These studies help elucidate the mechanism of action at a molecular level and support the design of more potent inhibitors based on structural insights .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 4,5-Dibromo-3-methylthiophene-2-carboxylic acid?

The compound is synthesized via bromination of 3-methylthiophene-2-carboxylic acid using bromine (Br₂) in chloroform under reflux with sodium bicarbonate (NaHCO₃) to neutralize HBr. After 4 hours of reflux, purification by column chromatography yields the product (80% yield). Key characterization includes FT-IR (carbonyl at 1672 cm⁻¹, C-Br at 730 cm⁻¹) and NMR (thiophene protons as singlets at δ 7.65 and δ 7.32 in analogs) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., thiophene-H at δ 7.65) and bromine-induced carbon shifts (C-Br at ~116 ppm).

- FT-IR : Confirms carboxylic acid O-H (2500–3000 cm⁻¹) and C=O (1670–1700 cm⁻¹).

- HRMS : Validates molecular ion ([M+H]⁺ expected for C₆H₅Br₂O₂S). Compare with literature data for analogs like 4-Bromo-3-methylthiophene-2-carboxylic acid .

Q. What are the best practices for reporting synthetic yields and purity?

Report isolated yields after purification (not crude). For new compounds, include microanalysis (C, H, N; deviation ≤0.4%) and melting points (DSC-verified). For known compounds, cite prior data (e.g., "97% purity by HPLC, consistent with literature") .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in dibromination at the 4,5-positions?

Regioselectivity is influenced by the electron-withdrawing carboxylic acid group at position 2, directing bromine to adjacent positions. Use Br₂ (2.2 equiv) at 0–25°C to minimize over-bromination. Monitor via TLC and quench with Na₂S₂O₃. Computational modeling (DFT) of charge distribution can predict reactive sites .

Q. How should contradictory NMR data be resolved for derivatives of this compound?

Contradictions may arise from impurities or solvent effects. Repurify via recrystallization (ethanol/water) or column chromatography. Use 2D NMR (COSY, HSQC) for unambiguous assignments. Compare with high-quality literature data (e.g., δ 7.65 for thiophene-H in CDCl₃ ).

Q. What strategies enhance the biological activity of derivatives?

Modify the carboxylic acid group (e.g., esterification) or introduce substituents at the methyl group. For anti-inflammatory activity, synthesize bis-allyloxy derivatives via Pd-catalyzed Suzuki coupling (85% yield with aryl boronic acids). Evaluate using LPS-induced TNF-α assays and AutoDock-based COX-2 docking .

Q. Which solvent systems maximize yield in palladium-catalyzed cross-couplings?

Toluene/water biphasic systems with Pd(PPh₃)₂Cl₂ (5 mol%) and K₂CO₃ base are optimal for Suzuki-Miyaura couplings. For Buchwald-Hartwig aminations, use THF with t-BuOK at 0°C. Avoid DMF, as carboxylic acids may coordinate to Pd and reduce efficiency .

Q. How can computational methods predict reactivity in nucleophilic substitutions?

DFT calculations (B3LYP/6-31G*) model LUMO maps to identify electrophilic sites (e.g., C-Br). MD simulations assess steric accessibility. Validate with small-scale SNAr reactions (e.g., with morpholine at 60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.